

Spectroscopic and Spectrometric Characterization of 11-O-methylpseurotin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for **11-O-methylpseurotin A**, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) derived natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Introduction

11-O-methylpseurotin A is a fungal metabolite that has garnered interest within the scientific community. Accurate and detailed spectroscopic data is fundamental for its unambiguous identification and for quality control in synthetic or isolation batches. This document compiles the available Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **11-O-methylpseurotin A**. This data is essential for the structural elucidation and verification of the molecule.



¹H NMR Data

Position	Chemical Shift (δ) in ppm	
Data not available in search results	Data not available in search results	

¹³C NMR Data

Position	Chemical Shift (δ) in ppm	
Data not available in search results	Data not available in search results	

Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate mass measurement, which is critical for determining the elemental composition of a molecule.

HRESIMS Data

lon	Measured m/z	Calculated m/z
[M+H] ⁺	Data not available in search results	Data not available in search results
[M+Na]+	Data not available in search results	Data not available in search results

Experimental Protocols

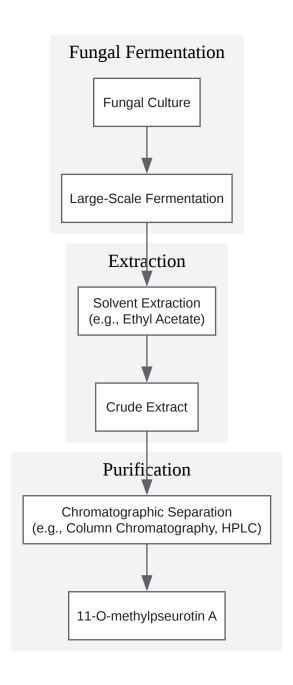
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for the isolation and spectroscopic analysis of **11-O-methylpseurotin A**.

Isolation and Purification

A general workflow for the isolation of natural products from fungal cultures is depicted below. The specific details for **11-O-methylpseurotin A** were not available in the provided search



results.



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Figure 1: Generalized workflow for natural product isolation.

NMR Spectroscopy

 Instrumentation: NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).



- Solvent: Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are generally employed for complete structural assignment.

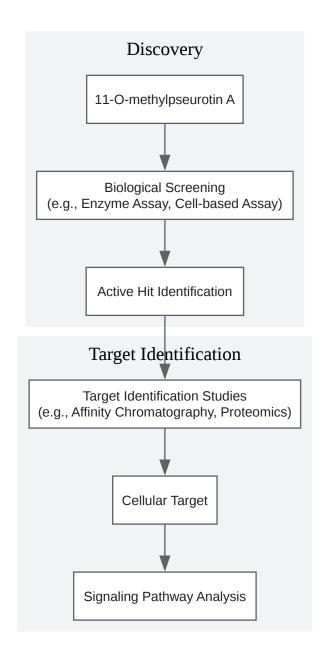
Mass Spectrometry

- Instrumentation: High-resolution mass spectra are acquired on an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.
- Ionization Mode: ESI can be performed in either positive or negative ion mode to detect protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or deprotonated molecules ([M-H]-).
- Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the elemental composition of the ion.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways directly modulated by **11-O-methylpseurotin A** was not available in the provided search results. A generalized diagram illustrating the process of identifying a bioactive compound and its potential cellular target is presented below.





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Figure 2: Logical workflow from compound discovery to pathway analysis.

Disclaimer: The spectroscopic data (¹H and ¹³C NMR, and HRESIMS) for **11-O-methylpseurotin A** were not explicitly available in the initial search results. The tables are presented as a template for the required data. For definitive values, please refer to the primary literature: J. Nat. Prod. 2007, 70 (10), pp 1672–1675.

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